
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate is a complex organic compound with the molecular formula C35H26N2O4S and a molecular weight of 570.7 g/mol It belongs to the class of aromatic heterocyclic compounds and is characterized by the presence of indole and xanthylium moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate typically involves the reaction of indole derivatives with xanthylium salts under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide or acetonitrile, and a catalyst, such as palladium or copper salts. The reaction temperature is maintained between 80-120°C, and the reaction time varies from 6 to 24 hours depending on the specific conditions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, purification steps, and final product isolation. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are commonly used for purification .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It affects various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzoate
- 4-(1-Methyl-indolin-5-ylazo)-benzenesulfonic acid
- Xanthylium derivatives
Uniqueness
2-(3,6-Di(indolin-1-yl)xanthylium-9-yl)benzenesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of indole and xanthylium moieties makes it a versatile compound with a wide range of applications .
Propiedades
Fórmula molecular |
C35H26N2O4S |
|---|---|
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
2-[3-(2,3-dihydroindol-1-ium-1-ylidene)-6-(2,3-dihydroindol-1-yl)xanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C35H26N2O4S/c38-42(39,40)34-12-6-3-9-29(34)35-27-15-13-25(36-19-17-23-7-1-4-10-30(23)36)21-32(27)41-33-22-26(14-16-28(33)35)37-20-18-24-8-2-5-11-31(24)37/h1-16,21-22H,17-20H2 |
Clave InChI |
ABGHGSLHWKPZMO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)C3=CC4=C(C=C3)C(=C5C=CC(=[N+]6CCC7=CC=CC=C76)C=C5O4)C8=CC=CC=C8S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


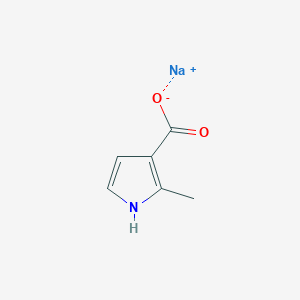
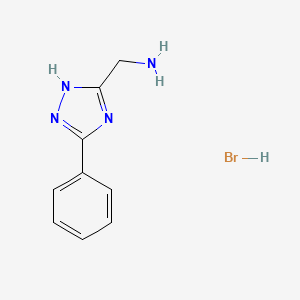
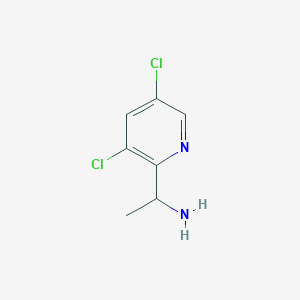
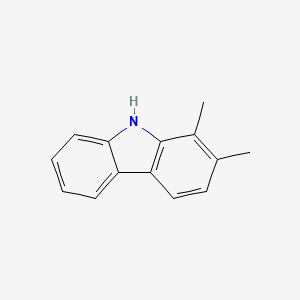
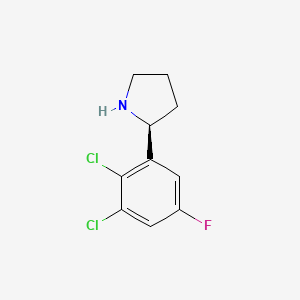
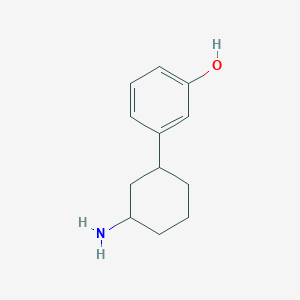

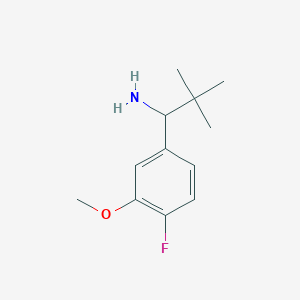

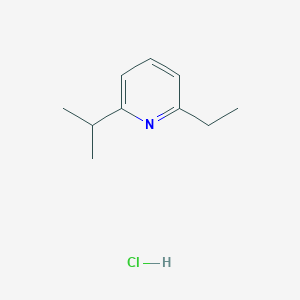
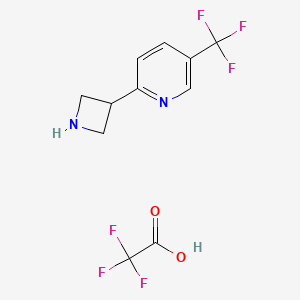
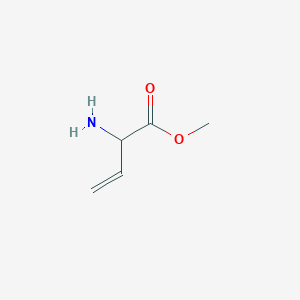
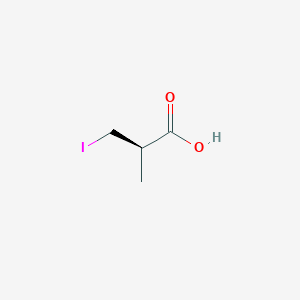
![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
